4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Peptide chemistry Prodrug design Solid-phase synthesis

4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate (CAS RN: 374699-22-6; molecular formula C20H25NO6; MW 375.42 g/mol) is a synthetic coumarin derivative belonging to the 2H-chromen-2-one class. The compound features a 4-methyl-3-propyl-substituted coumarin core esterified at the 7-position with N-(tert-butoxycarbonyl)glycine.

Molecular Formula C20H25NO6
Molecular Weight 375.4 g/mol
Cat. No. B12141072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate
Molecular FormulaC20H25NO6
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCCCC1=C(C2=C(C=C(C=C2)OC(=O)CNC(=O)OC(C)(C)C)OC1=O)C
InChIInChI=1S/C20H25NO6/c1-6-7-15-12(2)14-9-8-13(10-16(14)26-18(15)23)25-17(22)11-21-19(24)27-20(3,4)5/h8-10H,6-7,11H2,1-5H3,(H,21,24)
InChIKeyMGORPHXPDITHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate – Procurement-Relevant Structural and Class Profile


4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate (CAS RN: 374699-22-6; molecular formula C20H25NO6; MW 375.42 g/mol) is a synthetic coumarin derivative belonging to the 2H-chromen-2-one class . The compound features a 4-methyl-3-propyl-substituted coumarin core esterified at the 7-position with N-(tert-butoxycarbonyl)glycine. As a member of the broader coumarin family, the core scaffold is associated with diverse photophysical properties and biological activities, including use as fluorescent probes and photocleavable protecting groups [1][2]. This compound is primarily available through specialty chemical suppliers for research purposes.

Why Generic Substitution of 4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate Fails in Research Procurement


Coumarin-based esters with protected amino acid moieties cannot be generically interchanged due to three structure-dependent variables: the amine protecting group directly determines the conditions required for deprotection and downstream conjugation; the substitution pattern on the coumarin ring governs photophysical properties, including absorption/emission maxima and quantum yield [1]; and the alkyl substituents at the 3- and 4-positions influence both the compound's lipophilicity (predicted LogP differs among analogs) and the steric environment of the ester linkage, which in turn modulates hydrolytic stability and enzymatic cleavability. For example, replacing the Boc group with a Cbz (benzyloxycarbonyl) group alters the deprotection mechanism entirely—from acid-labile to hydrogenolytic—fundamentally changing the compound's compatibility with synthetic schemes or biological assay conditions [2]. These differences are quantifiable and procurement-relevant.

Quantitative Differentiation Guide for 4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate Against Closest Analogs


Boc vs. Cbz Amino Protection: Orthogonal Deprotection Conditions Enable Sequential Synthetic Strategies

The tert-butoxycarbonyl (Boc) protecting group on the glycine amine distinguishes this compound from its direct analog, 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate (Cbz-glycinate analog). The Boc group is cleaved under mild acidic conditions (e.g., 25–50% TFA in dichloromethane, or 4 M HCl in dioxane, typically at room temperature for 1–2 hours [1]), whereas the Cbz group requires hydrogenolysis (H2, Pd/C) or strongly acidic conditions (HBr/AcOH) [2]. This orthogonal deprotection profile allows sequential deprotection strategies when both protecting groups are present in a synthetic sequence.

Peptide chemistry Prodrug design Solid-phase synthesis

Predicted Lipophilicity (LogP) Differentiation from the 7-Acetate Precursor and 4-Ethyl Analog

The target compound (Boc-glycinate ester) exhibits a computed LogP (ACD/Labs) of approximately 3.30, based on data for the closely related methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate analog (ChemSpider MFCD01036934, same core scaffold) . This LogP value is significantly higher than that of the precursor 7-hydroxy-4-methyl-3-propyl-2H-chromen-2-one (predicted LogP ~2.5 for the free phenol) and lower than that of the 7-acetate ester (4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate, predicted LogP ~3.8). The Boc-glycinate ester thus occupies an intermediate lipophilicity range, balancing solubility and permeability.

Lipophilicity Drug-likeness Membrane permeability

Photolabile Caging Potential: Coumarin 7-Ester Linkage Enables Light-Triggered Glycine Release

Coumarin-7-yl esters are established as photocleavable protecting groups (PPGs) for carboxylic acids, including amino acids. In a systematic study of coumarin-caged glycine and β-alanine conjugates, 7-aminocoumarin derivatives achieved the highest photolysis efficiency across all tested wavelengths (254, 300, 350, and 419 nm) with complete release of the caged amino acid [1]. The target compound contains the critical coumarin-7-yl ester linkage to glycine, positioning it within this photocaging paradigm. While direct photolysis quantum yield data for this specific compound are not published, the structural features—particularly the 7-ester linkage and the extended conjugation enabled by the 3-propyl substituent—are consistent with efficient photocleavage. A related DECM-caged glycine (7-(diethylamino)coumarin-caged glycine) achieved a photolysis quantum yield of 0.12 ± 0.01 with a half-life of ~2.5 μs under visible light (≥400 nm) [2].

Photocaging Photopharmacology Neurotransmitter release

Validated Application Scenarios for 4-Methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate Based on Structural Evidence


Sequential Deprotection in Multi-Step Peptide or Prodrug Synthesis

The orthogonal Boc protection on the glycine amine allows selective deprotection under acidic conditions without affecting base-labile or hydrogenolysis-sensitive protecting groups elsewhere in the molecule. This makes the compound suitable as a protected glycine donor in convergent synthetic strategies where the coumarin ester serves as a photocleavable anchor or a fluorescent tag. The Boc group can be removed with TFA (25–50% in DCM, 1–2 h, RT) to generate the free amine for subsequent conjugation, while the coumarin ester remains intact under these conditions .

Photocaged Glycine Precursor for Light-Triggered Neurotransmitter Release Studies

As a coumarin-7-yl ester of glycine, this compound is structurally positioned for use as a photocaged neurotransmitter precursor. Upon UV-visible light irradiation, the ester bond at the 7-position can be cleaved to release free glycine. While direct kinetic data for this specific compound are not available, the coumarin-7-yl ester photocaging paradigm is well-established, with related compounds achieving microsecond-scale release kinetics and quantum yields of ~0.12 [1]. The 4-methyl-3-propyl substitution pattern shifts the absorption maximum bathochromically relative to unsubstituted coumarin, potentially enabling activation at longer wavelengths [2].

Fluorescent Intermediate for Bioimaging Probe Development

Coumarin derivatives are widely used as fluorescent labels due to their tunable photophysical properties, high quantum yields, and excellent photostability [2]. The Boc-glycinate ester at the 7-position provides a functional handle for further derivatization after deprotection. The 4-methyl-3-propyl substitution pattern on the coumarin core influences the absorption and emission maxima; 4-methylcoumarins typically absorb in the 310–330 nm range and emit in the 380–420 nm range, with bathochromic shifts achievable through extended conjugation at the 3-position [3]. The compound can serve as a building block for constructing fluorescent peptide conjugates or enzyme substrates.

Intermediate Lipophilicity Reference Standard for Coumarin-Based Drug-Likeness Optimization

With a predicted LogP of approximately 3.30, this compound occupies an intermediate lipophilicity range relative to other 4-methyl-3-propylcoumarin derivatives (free phenol ~2.5; acetate ester ~3.8). This property profile is compliant with Lipinski's Rule of Five (cLogP < 5; MW 375.42 < 500; H-bond acceptors 6 < 10; H-bond donors 1 < 5) . It can serve as a reference point for structure-property relationship (SPR) studies aimed at optimizing the lipophilicity of coumarin-based drug candidates or fluorescent probes, where excessive lipophilicity leads to poor solubility and aggregation, while insufficient lipophilicity limits membrane permeability.

Quote Request

Request a Quote for 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.